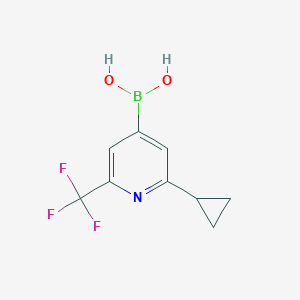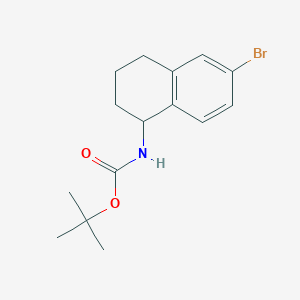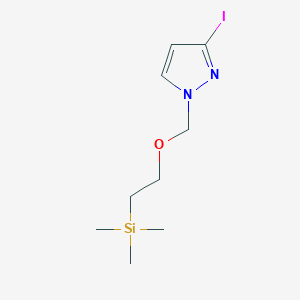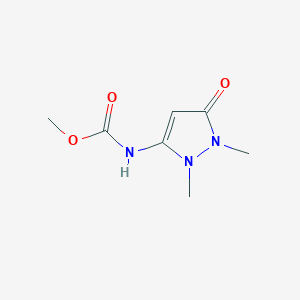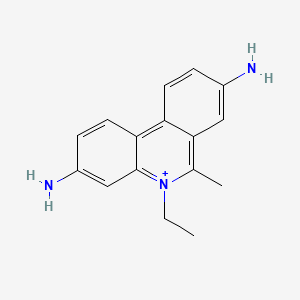
3,8-Diamino-5-ethyl-6-methylphenanthridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is a synthetic organic compound known for its intercalating properties with DNA. This compound is structurally related to phenanthridine and is often used in molecular biology and biochemistry for its ability to bind to nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the phenanthridinium ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes the same synthetic routes but optimized for higher yields and cost-effectiveness .
化学反应分析
Types of Reactions
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the phenanthridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated phenanthridinium compounds .
科学研究应用
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying molecular interactions.
Biology: Employed in DNA staining and visualization techniques due to its intercalating properties.
Medicine: Investigated for its potential anti-tumor and anti-viral activities.
Industry: Utilized in the production of dyes and as a component in certain analytical techniques.
作用机制
The primary mechanism of action for 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium involves intercalation into DNA. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting the function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it useful in various biological and medical applications.
相似化合物的比较
Similar Compounds
Ethidium bromide: Another phenanthridinium derivative known for its DNA intercalating properties.
Propidium iodide: A similar compound used for staining and identifying dead cells in flow cytometry.
Acridine orange: A dye that also intercalates with DNA and is used in fluorescence microscopy.
Uniqueness
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is unique due to its specific structural modifications, which can enhance its binding affinity and specificity for nucleic acids compared to other similar compounds. These modifications can also influence its fluorescence properties, making it a valuable tool in various analytical and research applications .
属性
CAS 编号 |
62895-25-4 |
|---|---|
分子式 |
C16H18N3+ |
分子量 |
252.33 g/mol |
IUPAC 名称 |
5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C16H17N3/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19/h4-9,18H,3,17H2,1-2H3/p+1 |
InChI 键 |
DINQFGXYZLYRRH-UHFFFAOYSA-O |
规范 SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


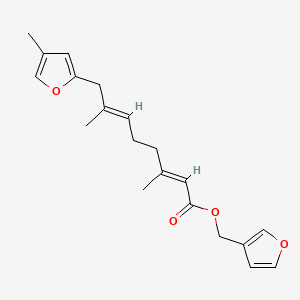

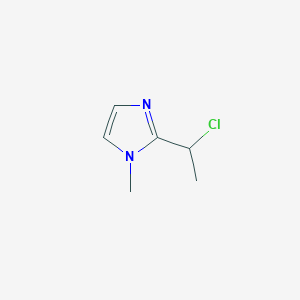
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

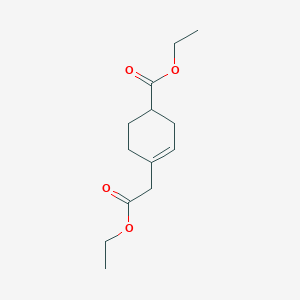
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
